2-(2-Methylquinolin-4-yl)ethan-1-amine
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Overview
Description
2-(2-Methylquinolin-4-yl)ethan-1-amine: is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring system with a methyl group at the 2-position and an ethanamine side chain at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylquinolin-4-yl)ethan-1-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-methylquinoline with ethylamine under specific conditions. The reaction typically requires a catalyst and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylquinolin-4-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The ethanamine side chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
2-(2-Methylquinolin-4-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methylquinolin-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(quinolin-2-yl)ethan-1-amine
- 2-(quinolin-4-yl)ethan-1-amine
- 2-(6-Methylquinolin-3-yl)ethan-1-amine
Uniqueness
2-(2-Methylquinolin-4-yl)ethan-1-amine is unique due to its specific substitution pattern on the quinoline ring. The presence of the methyl group at the 2-position and the ethanamine side chain at the 4-position confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H14N2 |
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Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-(2-methylquinolin-4-yl)ethanamine |
InChI |
InChI=1S/C12H14N2/c1-9-8-10(6-7-13)11-4-2-3-5-12(11)14-9/h2-5,8H,6-7,13H2,1H3 |
InChI Key |
JINGNDHWCOSDPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CCN |
Origin of Product |
United States |
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